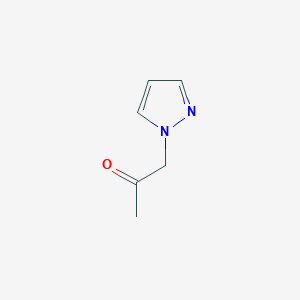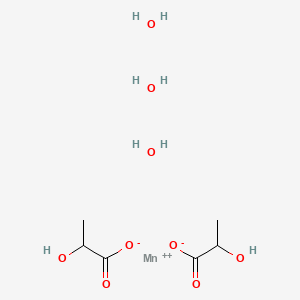
6-Chloro-4-methylnicotinamide
描述
6-Chloro-4-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
作用机制
Target of Action
It is known that nicotinamide and its derivatives, such as 6-chloro-4-methylnicotinamide, often target cellular processes related to energy metabolism and redox reactions .
Mode of Action
These changes can include alterations in energy metabolism, redox reactions, and potentially other cellular functions .
Biochemical Pathways
Given its structural similarity to nicotinamide, it may influence pathways related to energy metabolism and redox reactions .
Result of Action
It’s worth noting that nicotinamide and its derivatives are known to have various effects at the molecular and cellular level, including influencing energy metabolism and redox reactions .
生化分析
Biochemical Properties
It is known that nicotinamide and its derivatives play crucial roles in various biochemical reactions, particularly as precursors to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous metabolic processes .
Cellular Effects
The cellular effects of 6-Chloro-4-methylnicotinamide are not well-documented. Studies on similar compounds suggest potential influences on cell function. For instance, nicotinamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share some similarities with nicotinamide, which is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Research on nicotinamide mononucleotide (NMN), a related compound, has shown that it can alleviate or even reverse age-related conditions in mice .
Metabolic Pathways
As a derivative of nicotinamide, it may be involved in the NAD+ biosynthesis pathway .
Transport and Distribution
Nicotinamide and its derivatives are known to be transported across cell membranes .
Subcellular Localization
Given its potential role in NAD+ biosynthesis, it may be localized in the cytoplasm or mitochondria, where NAD+ is synthesized .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methylnicotinamide typically involves the chlorination of 4-methylnicotinamide. One common method includes the reaction of 4-methylnicotinamide with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.
化学反应分析
Types of Reactions: 6-Chloro-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of 6-chloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-4-methylpyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
- 6-Chloro-4-methylpyridine-3-carboxamide
- 6-Chloro-4-methylpyridine-3-amine
- 6-Chloro-4-methylpyridine-3-carboxylic acid
Comparison: 6-Chloro-4-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antibacterial activity and better stability under various conditions .
属性
IUPAC Name |
6-chloro-4-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAHTNNENHWXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278205 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-37-1 | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B3148588.png)



![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
